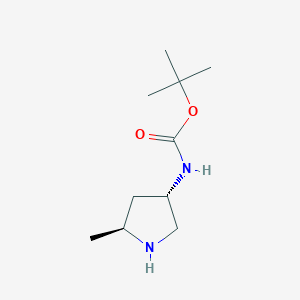

tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3S,5S)-5-methylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFRNKXGNAOUDC-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with (3S,5S)-5-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

(3S,5S)-5-methylpyrrolidine+tert-butyl chloroformate→tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The carbamate group can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) or hydrogen chloride gas are used to remove the tert-butyl group.

Major Products Formed

Substitution Reactions: The major products are substituted carbamates.

Deprotection Reactions: The major product is the free amine, which can be further functionalized for various applications.

Scientific Research Applications

tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a protecting group for amines in peptide synthesis.

Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can release active amines under physiological conditions.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate involves the release of the active amine upon deprotection of the tert-butyl group. The molecular targets and pathways involved depend on the specific application of the compound. For example, in drug development, the released amine may interact with specific receptors or enzymes to exert its therapeutic effects .

Comparison with Similar Compounds

tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate (Enantiomer)

- CAS No.: 1626343-40-5

- Molecular Formula : C₁₀H₂₀N₂O₂

- Key Difference : The 3R,5S configuration alters spatial orientation, affecting binding affinity in chiral environments. This enantiomer is less commonly used in drug synthesis due to reduced compatibility with target receptors compared to the 3S,5S form .

tert-Butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

- CAS No.: 1264243-41-5

- Molecular Formula : C₁₀H₂₀N₂O₃

- Key Difference : The hydroxymethyl substituent at the 5R position introduces polarity, enhancing solubility but reducing membrane permeability compared to the methyl group in the parent compound .

Structural Analogues with Modified Scaffolds

tert-Butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate

tert-Butyl ((3R,5S)-rel-5-methylpiperidin-3-yl)carbamate

- CAS No.: 1187055-56-6

- Molecular Formula : C₁₁H₂₂N₂O₂

- Key Difference : Replacement of pyrrolidine with a piperidine ring increases ring size, altering hydrogen-bonding patterns and metabolic stability .

Functional Group Modifications

Biological Activity

Overview

tert-Butyl ((3S,5S)-5-methylpyrrolidin-3-yl)carbamate (CAS Number: 139161-75-4) is a carbamate compound notable for its applications in organic synthesis and medicinal chemistry. This compound serves as a protecting group for amines in peptide synthesis and is being investigated for its potential as a prodrug in drug development, particularly for the release of active amines under physiological conditions .

- Molecular Formula : CHNO

- Molecular Weight : 200.28 g/mol

- Melting Point : 90-91 °C

- Appearance : Colorless to pale yellow liquid

The biological activity of this compound primarily involves the release of the active amine upon deprotection of the tert-butyl group. This process can influence various molecular targets and pathways depending on the specific application, such as enzyme inhibition or receptor interaction .

Biological Applications

1. Medicinal Chemistry

- It is utilized in the design and synthesis of pharmaceutical compounds targeting various diseases, including cancer and neurological disorders. The compound's ability to act as a prodrug allows it to be converted into an active form within biological systems, enhancing therapeutic efficacy .

2. Peptide Synthesis

- As a protecting group for amines, it aids in the selective protection of amino groups during peptide synthesis, thus facilitating complex molecule construction without interference from other reactive groups .

3. Enzyme Inhibition Studies

- The compound has been evaluated for its potential as an enzyme inhibitor, particularly in studies focusing on SARS-CoV protease inhibitors. The structure of the compound allows it to interact with enzyme active sites, potentially modulating their activity .

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from similar compounds such as tert-butyl carbamate and tert-butyl-N-methylcarbamate. The presence of the pyrrolidine ring contributes to its distinct reactivity and biological activity.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Pyrrolidine ring enhances reactivity |

| tert-Butyl carbamate | Structure | Simpler structure; less sterically hindered |

| tert-Butyl-N-methylcarbamate | Structure | Methyl group alters binding properties |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Inhibition Studies : Research demonstrated that compounds derived from this carbamate exhibited significant inhibition against SARS-CoV 3CL protease, with IC values indicating potent activity at low concentrations (e.g., IC = 0.0041 μM) .

- Peptide Synthesis Efficiency : In practical applications, this compound has been shown to improve yields in peptide synthesis by effectively protecting amines during reaction sequences, allowing for more complex structures to be synthesized without unwanted side reactions .

Q & A

Advanced Research Question

- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify optimal catalysts or solvents .

- High-Throughput Screening : Test temperature, solvent polarity (e.g., DMF vs. THF), and base strength (e.g., DBU vs. EtN) in parallel reactions .

- Feedback Loops : Integrate experimental data into machine learning models to refine reaction parameters iteratively .

How can enantiomeric excess be resolved for stereoisomeric impurities?

Advanced Research Question

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients (e.g., 90:10 to 70:30) to separate (3S,5S) and (3R,5R) isomers .

- Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid chloride) and analyze F NMR splitting patterns for enantiomeric ratio determination .

How should researchers address contradictory stability data across studies?

Advanced Research Question

- Controlled Stability Studies : Replicate conditions (humidity, temperature) from conflicting reports and monitor degradation via HPLC .

- Analytical Cross-Validation : Compare NMR, LC-MS, and FTIR data from independent labs to identify methodological discrepancies (e.g., impurity interference) .

- Accelerated Aging Tests : Expose the compound to stress conditions (e.g., 40°C/75% RH) to model long-term stability .

What methodologies are used to study reaction mechanisms involving this carbamate?

Advanced Research Question

- Isotopic Labeling : Introduce C or N at the carbamate carbonyl to track bond cleavage/formation via NMR or mass spectrometry .

- Kinetic Profiling : Monitor reaction intermediates using stopped-flow UV-Vis spectroscopy under varying pH and temperature .

- DFT Calculations : Simulate transition states for hydrolysis or nucleophilic substitution to propose mechanistic pathways .

How is this compound applied in drug discovery and target validation?

Advanced Research Question

- Protecting Group Strategy : The tert-butyl carbamate moiety protects amines during multi-step syntheses of bioactive molecules (e.g., kinase inhibitors) .

- Enzyme Inhibition Studies : Used to synthesize analogs for probing binding pockets (e.g., WDR5 degraders via carbamate-linked PROTACs) .

- Structural Probes : X-ray co-crystallization with target proteins (e.g., proteases) reveals hydrogen-bonding interactions with active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.